NAAA Inhibition Potency vs. ARN726
ARN14686 inhibits human recombinant NAAA with an IC50 of 6 nM, demonstrating approximately 4.5-fold greater potency compared to the parent compound ARN726, which has a reported IC50 of 27 nM for the same enzyme [1]. This potency advantage is consistent across species, with ARN14686 inhibiting rat NAAA with an IC50 of 13 nM, compared to 63 nM for ARN726 .
| Evidence Dimension | Inhibitory Potency (IC50) against Human NAAA |
|---|---|
| Target Compound Data | 6 nM |
| Comparator Or Baseline | ARN726: 27 nM |
| Quantified Difference | 4.5-fold higher potency |
| Conditions | Recombinant human NAAA enzyme assay; PAMCA substrate hydrolysis in HEK293 cells |
Why This Matters
Higher potency enables use of lower probe concentrations, reducing potential off-target effects and conserving valuable compound during experimental workflows.
- [1] Romeo, E., Ponzano, S., Armirotti, A., Summa, M., Bertozzi, F., Garau, G., Bandiera, T., & Piomelli, D. (2015). Activity-Based Probe for N-Acylethanolamine Acid Amidase. ACS Chemical Biology, 10(9), 2057-2064. View Source
